2-Fluoro-3-methylbenzyl alcohol
Overview
Description
2-Fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-fluoro-3-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-fluoro-3-methylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-fluoro-3-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-fluoro-3-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can yield 2-fluoro-3-methylbenzyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
- 2-Fluoro-3-methylbenzaldehyde (oxidation)
- 2-Fluoro-3-methylbenzylamine (reduction)
- 2-Fluoro-3-methylbenzyl chloride (substitution)
Scientific Research Applications
2-Fluoro-3-methylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Medicine: It serves as a building block in the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzyl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
- 2-Fluorobenzyl alcohol
- 3-Methylbenzyl alcohol
- 2-Fluoro-4-methylbenzyl alcohol
Comparison: 2-Fluoro-3-methylbenzyl alcohol is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications.
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNTFQQUQFLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382458 | |
Record name | 2-Fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307975-03-7 | |
Record name | 2-Fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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